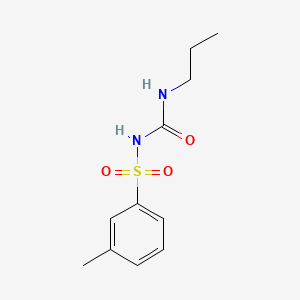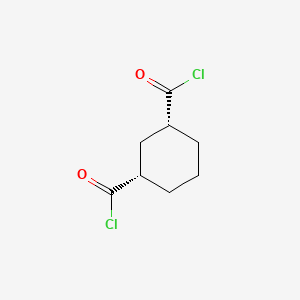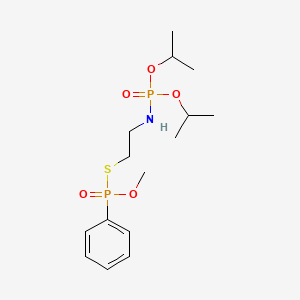
O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphoramido and phosphonothioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate typically involves multiple steps. One common method includes the reaction of phenylphosphonothioic dichloride with O-methyl S-(2-hydroxyethyl) phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate products are then purified and further reacted with diisopropylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various phosphoramidate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s phosphonothioate group plays a crucial role in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
Uniqueness
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both phosphoramido and phosphonothioate groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from other organophosphorus compounds.
Propriétés
Numéro CAS |
21988-57-8 |
|---|---|
Formule moléculaire |
C15H27NO5P2S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-di(propan-2-yloxy)phosphoryl-2-[methoxy(phenyl)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C15H27NO5P2S/c1-13(2)20-23(18,21-14(3)4)16-11-12-24-22(17,19-5)15-9-7-6-8-10-15/h6-10,13-14H,11-12H2,1-5H3,(H,16,18) |
Clé InChI |
OHALSGVLUGOHKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(NCCSP(=O)(C1=CC=CC=C1)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


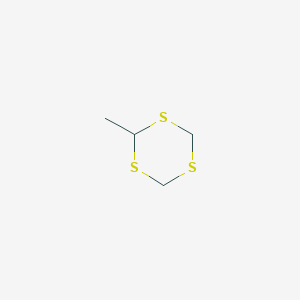
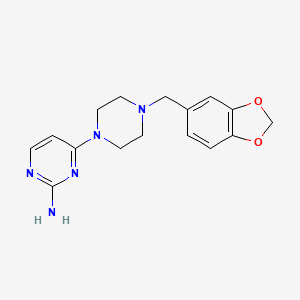
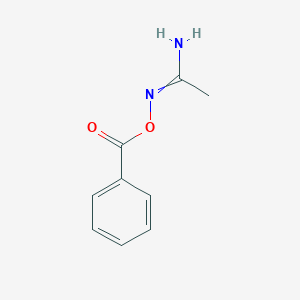
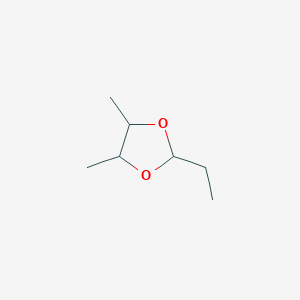
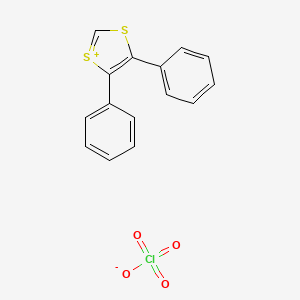
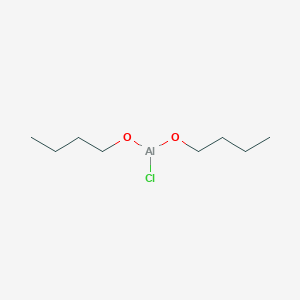
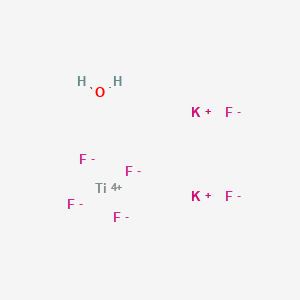
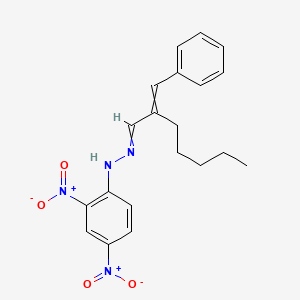
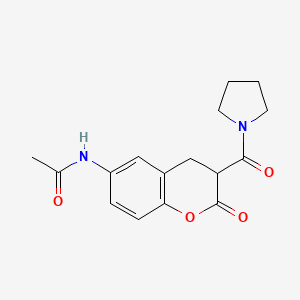
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
